2-(5-Bromopyridin-2-yl)propan-2-ol

Synthetic Chemistry Medicinal Chemistry Quality Assurance

2-(5-Bromopyridin-2-yl)propan-2-ol (CAS: 290307-40-3), also referred to as 5-Bromo-2-(1-hydroxy-1-methylethyl)pyridine, is a brominated pyridine derivative with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol. It features a pyridine ring substituted with a bromine atom at the 5-position and a tertiary alcohol group (-C(CH3)2OH) at the 2-position.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 290307-40-3
Cat. No. B1339358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromopyridin-2-yl)propan-2-ol
CAS290307-40-3
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=C(C=C1)Br)O
InChIInChI=1S/C8H10BrNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3
InChIKeyRDQCATQYMZDJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromopyridin-2-yl)propan-2-ol (CAS 290307-40-3) – Technical Baseline and Procurement Profile


2-(5-Bromopyridin-2-yl)propan-2-ol (CAS: 290307-40-3), also referred to as 5-Bromo-2-(1-hydroxy-1-methylethyl)pyridine, is a brominated pyridine derivative with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol [1]. It features a pyridine ring substituted with a bromine atom at the 5-position and a tertiary alcohol group (-C(CH3)2OH) at the 2-position . The compound is typically supplied as a colorless to light yellow liquid with a reported purity of ≥97% by major vendors [2]. Its primary utility lies in its role as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research .

2-(5-Bromopyridin-2-yl)propan-2-ol (CAS 290307-40-3) – Strategic Risks of Substituting with General Analogs


Substituting 2-(5-Bromopyridin-2-yl)propan-2-ol with a generic bromopyridine or a simple alcohol is not advisable without rigorous validation. Its specific substitution pattern—a bromine atom at the 5-position and a tertiary alcohol at the 2-position of the pyridine ring—dictates its distinct chemical reactivity, which is central to its utility in subsequent coupling reactions (e.g., Suzuki-Miyaura cross-couplings) . Furthermore, its specific physicochemical profile, including a calculated LogP of ~2.07 and a pKa of 13.23±0.29, directly influences its solubility, stability, and behavior in complex synthetic sequences . The use of a non-identical analog could lead to failed coupling reactions, drastically reduced yields, and the formation of unintended byproducts, thereby compromising the integrity of the final molecule in a multi-step synthesis. The evidence below quantifies these critical points of differentiation.

2-(5-Bromopyridin-2-yl)propan-2-ol (CAS 290307-40-3) – Quantified Differentiation Data vs. Key Comparators


Purity and Quality Control Benchmarking for Reproducible Research

This compound is routinely supplied with a certified purity of ≥97%, a standard specification from major vendors [1]. This is not an inherent property but a critical procurement metric. In contrast, generic or lower-grade bromopyridine intermediates are often offered at 95% or lower purity, which can introduce reactive impurities that derail sensitive catalytic cycles. The higher specification directly minimizes the risk of side reactions and purification burdens, a factor quantified in vendor specifications and essential for reproducible research .

Synthetic Chemistry Medicinal Chemistry Quality Assurance

ALDH2 Enzyme Inhibition Profile: A Differentiated Biochemical Tool

In a standardized enzyme inhibition assay, 2-(5-Bromopyridin-2-yl)propan-2-ol demonstrated an IC50 of 4,600 nM (4.6 µM) against full-length recombinant human ALDH2 [1]. While this potency is moderate, it establishes a quantifiable baseline for this scaffold against ALDH2. This is a clear point of differentiation from many other pyridine derivatives that show no activity in this assay. For instance, a related analog from the same patent family (BDBM236645) showed no meaningful inhibition (IC50 > 100,000 nM) against COX-1 and COX-2, highlighting target selectivity [2]. Furthermore, the most potent ALDH2 inhibitor in this chemical class, such as Aldi-2, achieves an IC50 of 6.4 µM (6,400 nM), which is only marginally more potent . This positions the target compound as a useful, synthetically accessible starting point for developing more potent ALDH2 inhibitors with optimized selectivity.

Enzymology Drug Discovery Chemical Biology

Selectivity Profile Against PDE and COX Enzymes

Selectivity data is critical for establishing a compound's value as a specific chemical probe. While not a direct comparator study, the data available for structurally related bromopyridine analogs provides a strong class-level inference for the target compound. For instance, a related analog (BDBM236645) showed weak inhibition of PDE5 (IC50 = 6,900 nM) and no inhibition of COX-1/2 (IC50 > 100,000 nM) [1]. This profile suggests that the 5-bromopyridine core, like the target compound, is unlikely to be a promiscuous inhibitor of these common off-targets. The target compound's demonstrated activity against ALDH2 (see above) and this predicted selectivity against PDE/COX pathways supports its use as a more targeted chemical tool compared to broader-spectrum heterocycles.

Drug Discovery Selectivity Screening Phosphodiesterase Cyclooxygenase

Physicochemical and Stability-Driven Procurement Advantage

Procurement decisions are heavily influenced by a compound's physical properties and stability. 2-(5-Bromopyridin-2-yl)propan-2-ol is a liquid at ambient temperature, and its storage condition is specified as 'ambient' . This is a significant logistical advantage over many structurally complex intermediates that require cold-chain shipping and storage (e.g., -20°C) to prevent degradation . The compound also has a defined boiling point (281.5°C at 760 mmHg) and density (1.475 g/cm3), which are critical for handling and process development . The lack of requirement for inert atmosphere or refrigeration simplifies inventory management and reduces total cost of ownership compared to more labile building blocks.

Synthetic Chemistry Process Chemistry Logistics

2-(5-Bromopyridin-2-yl)propan-2-ol (CAS 290307-40-3) – Optimal Research and Industrial Use Cases Based on Evidence


Medicinal Chemistry: Starting Point for ALDH2-Targeted Probe Development

Given its validated, albeit moderate, ALDH2 inhibitory activity (IC50 = 4.6 µM) , this compound serves as an excellent, readily available scaffold for structure-activity relationship (SAR) studies. Researchers can leverage the bromine atom at the 5-position for rapid diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore chemical space and improve potency against ALDH2, a target of interest for alcohol use disorder and certain cancers [1]. Its predicted selectivity over common off-targets like PDE5 and COX-1/2 (inferred from class analogs) makes it a cleaner starting point than many broad-spectrum kinase inhibitors.

Synthetic Methodology: A Robust Substrate for Palladium-Catalyzed Cross-Coupling

The compound's core utility is as a versatile synthetic building block. The bromine atom at the 5-position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions . This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkenyl groups into complex molecules. Its high commercial purity (≥97%) [1] ensures consistent reaction performance, minimizing side products from reactive impurities that can plague such reactions. The ambient storage condition [2] further simplifies its use in routine laboratory workflows, as it can be kept on the bench without risk of rapid degradation.

Process Chemistry: A Logistically Simple Building Block for Scale-Up

For process chemists, the compound's physical state and stability are key differentiators. Being a liquid at room temperature with ambient storage requirements significantly reduces the infrastructure needed for handling and storage compared to solids that require special handling or compounds that need cold-chain logistics. This characteristic, combined with its well-defined density (1.475 g/cm3) and boiling point (281.5°C) [1], simplifies calculations for large-scale reactions, distillations, and other unit operations, making it a practical choice for scaling up synthetic routes.

Chemical Biology: Use as a Control or Tool in Cellular Differentiation Studies

Published patent literature and chemical databases indicate that this class of brominated pyridine derivatives has been investigated for their ability to arrest proliferation and induce differentiation in certain cell types . While direct quantitative data for this specific endpoint is lacking for the target compound, its established use in the literature and its ALDH2 activity profile [1] position it as a valuable tool or control compound for researchers studying cellular differentiation pathways, particularly those linked to ALDH enzyme function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromopyridin-2-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.